molecular formula C21H21NO2 B2785489 N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide CAS No. 1795491-68-7

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide

Cat. No. B2785489
CAS RN: 1795491-68-7
M. Wt: 319.404
InChI Key: IEEBQOULZFLWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a propan-2-yl (or isopropyl) group and a diphenylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The furan ring, isopropyl group, and diphenylacetamide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the structure of the compound .

Mechanism of Action

Biochemical Pathways

Although specific pathways remain elusive, we can explore potential downstream effects. Furan derivatives have been associated with various biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Therefore, we can infer that this compound might impact pathways related to inflammation, cell proliferation, or cell survival.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact drug efficacy and stability. For instance, furan derivatives may undergo metabolic transformations under different conditions. Studying these factors is essential for optimizing therapeutic outcomes.

References:

  • Hassan, M. et al. (2020). Synthesis of nitrofurantoin analogues containing furan and pyrazole scaffolds. IntechOpen Heterocyclic Chemistry - New Perspectives

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which allows for large-scale production. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. This compound may also be studied for its potential use as a tool for studying various cellular processes, such as apoptosis and signal transduction. Additionally, the development of new synthesis methods for this compound may lead to the production of more potent and selective derivatives of the compound.

Synthesis Methods

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with furfurylamine and isopropylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting compound is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide has been studied for its potential use in various scientific research applications, including as an inhibitor of protein kinases and as a modulator of G protein-coupled receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-16(14-17-12-13-24-15-17)22-21(23)20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,15-16,20H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEBQOULZFLWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.